![molecular formula C22H22N4O3S B2487642 N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946326-23-4](/img/structure/B2487642.png)
N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Biological Activity
N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is complex, featuring a methoxyphenyl group and a cyclopenta[d]pyrimidine core. The presence of a sulfanyl group enhances its reactivity and biological interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways critical for tumor growth and survival.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A549 (lung cancer) | 10 | Induction of apoptosis | |
MCF7 (breast cancer) | 15 | Inhibition of cell cycle progression | |
HeLa (cervical cancer) | 12 | Modulation of signaling pathways |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against various cancer cell lines.
Case Studies
- Study on A549 Cells : A recent study showed that this compound induced apoptosis in A549 lung cancer cells via caspase activation and mitochondrial dysfunction .
- MCF7 Breast Cancer Model : In another study focusing on MCF7 cells, the compound was found to significantly reduce cell viability and induce G1 phase arrest, suggesting its potential as a therapeutic agent in hormone-responsive breast cancers .
Pharmacological Potential
The compound's unique structure suggests it may have a broad range of pharmacological applications beyond oncology. Potential areas include:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. The compound's structure suggests potential interactions with cancer-related targets, particularly in inhibiting specific kinase pathways involved in tumor growth and metastasis.
Case Study: Inhibition of Tyrosine Kinases
Research has shown that certain derivatives of pyrimidine compounds can selectively inhibit tyrosine kinases such as MerTK and Tyro3. These kinases are implicated in various cancers, including non-small-cell lung carcinoma (NSCLC). The inhibition of these pathways can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
Immunotherapy Applications
The compound is also being investigated for its role in immunotherapy. Its ability to modulate immune responses makes it a candidate for the treatment of immune-related disorders.
Case Study: Immune Checkpoint Inhibition
This compound has been identified as a potential immune checkpoint inhibitor. By blocking pathways that tumors use to evade the immune system, this compound could enhance the effectiveness of existing immunotherapies .
Chemical Structure Analysis
The chemical structure of this compound allows for multiple interactions with biological targets due to its diverse functional groups. The methoxyphenyl group enhances lipophilicity and may facilitate cellular uptake.
Data Table: Comparison of Related Compounds
Compound Name | Structure | Target | Application |
---|---|---|---|
N-(3-methoxyphenyl)-2-{...} | Structure | MerTK | Anticancer |
Pyrrolopyrimidine Derivative | Structure | Tyro3 | Immunotherapy |
5-Fluoro-Pyrimidine | Structure | Various kinases | Broad-spectrum anticancer |
Note: Structural representations are placeholders and should be replaced with actual images.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-17-8-4-7-15(12-17)24-20(27)14-30-21-18-9-5-10-19(18)26(22(28)25-21)13-16-6-2-3-11-23-16/h2-4,6-8,11-12H,5,9-10,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWBGXVLXHJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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